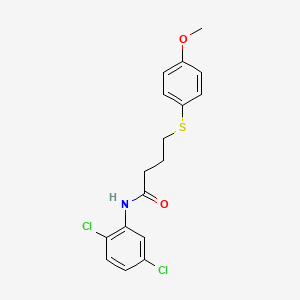
C22H27ClN8O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula “C22H27ClN8O2” is known as Loratadine. Loratadine is a second-generation antihistamine used to treat allergies. It is commonly found in over-the-counter medications for the relief of symptoms associated with allergic rhinitis (hay fever) and urticaria (hives). Loratadine is known for its non-sedative properties, making it a preferred choice over first-generation antihistamines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Loratadine is synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl 4-piperidone-1-carboxylate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the core structure of Loratadine.
Final Steps:
Industrial Production Methods: Industrial production of Loratadine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.
Reduction: Reduction reactions are less common for Loratadine due to its stable structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Desloratadine: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Loratadine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine synthesis and structure-activity relationships.
Biology: Studied for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Used in the formulation of various over-the-counter allergy medications.
Wirkmechanismus
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and runny nose. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils. The inhibition of these receptors blocks the downstream signaling pathways that lead to allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine with a similar mechanism of action.
Uniqueness: Loratadine is unique due to its high selectivity for peripheral histamine H1 receptors and its minimal sedative effects. Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, reducing the risk of drowsiness .
Eigenschaften
IUPAC Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN8O2/c1-15-14-30-18-19(26(2)22(33)27(3)20(18)32)24-21(30)31(25-15)12-9-28-7-10-29(11-8-28)17-6-4-5-16(23)13-17/h4-6,13H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROJAVQKSSQQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-tert-butylphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2580084.png)
![1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2580085.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)


![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)
![N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2580097.png)
![2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2580098.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2580099.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)

